1-Dodecen-4-ol, 3-methyl-

CAS No.: 114067-39-9

Cat. No.: VC19153192

Molecular Formula: C13H26O

Molecular Weight: 198.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 114067-39-9 |

|---|---|

| Molecular Formula | C13H26O |

| Molecular Weight | 198.34 g/mol |

| IUPAC Name | 3-methyldodec-1-en-4-ol |

| Standard InChI | InChI=1S/C13H26O/c1-4-6-7-8-9-10-11-13(14)12(3)5-2/h5,12-14H,2,4,6-11H2,1,3H3 |

| Standard InChI Key | PUAYITROFTXNBX-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCC(C(C)C=C)O |

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

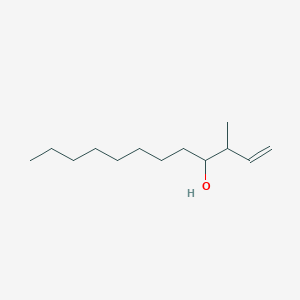

The molecular formula of 3-methyl-1-dodecen-4-ol is C₁₃H₂₆O, with a molecular weight of 198.345 g/mol and an exact mass of 198.198 g/mol . The compound’s structure (Figure 1) includes:

-

A Z-configuration double bond at C1–C2, as inferred from its IUPAC name.

-

A hydroxyl group (-OH) at C4, contributing to its polarity.

-

A methyl branch (-CH₃) at C3, introducing steric effects that influence reactivity.

The erythro stereochemical descriptor indicates that the hydroxyl and methyl groups occupy adjacent stereogenic centers with a specific spatial arrangement . This configuration impacts intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical in determining physicochemical behavior.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₆O |

| Molecular Weight | 198.345 g/mol |

| Exact Mass | 198.198 g/mol |

| PSA (Polar Surface Area) | 20.23 Ų |

| LogP (Partition Coefficient) | 3.92 |

Synthesis and Production Pathways

Stereochemical Control

Achieving the erythro configuration necessitates enantioselective catalysis or chiral auxiliaries. Titanocene catalysts modified with phenoxide ligands have shown efficacy in controlling stereochemistry during ethylene copolymerization with α-olefins , suggesting that similar ligand frameworks might direct stereoselective hydroxylation in unsaturated substrates.

Challenges and Future Directions

Data Gaps

Current literature lacks explicit studies on 3-methyl-1-dodecen-4-ol’s thermodynamic properties (e.g., boiling point, density) and toxicological profile. Computational modeling or experimental characterization could address these gaps.

Catalytic Optimization

Future research should explore ligand design in titanium- or palladium-based catalysts to improve yield and stereocontrol during synthesis . Additionally, investigating enzymatic pathways (e.g., lipase-mediated esterification) may offer greener production routes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume